InChI=1S/C13H21NO2/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- is an organic compound notable for its complex structure and diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound features a propanol backbone, an isopropylamino group, and a phenylmethoxy group, contributing to its unique properties and functionalities. Its molecular formula is , with a molecular weight of approximately 259.34 g/mol .
This compound falls under the category of amino alcohols, which are bifunctional molecules that serve as intermediates in organic synthesis. They are pivotal in constructing complex molecules through various chemical reactions . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components, emphasizing the presence of both an alcohol and an amine functional group.
The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- typically involves multi-step processes. A common synthetic route includes the reaction of 2-propanol with isopropylamine and a phenylmethoxy reagent under controlled conditions. This reaction often requires a catalyst and specific temperature and pressure settings to optimize yield and purity.
In industrial settings, large-scale chemical reactors are utilized alongside advanced purification techniques to maximize efficiency. Continuous monitoring of reaction parameters is essential to maintain optimal conditions throughout the synthesis process.
The molecular structure of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- can be represented as follows:
The compound exhibits stereoisomerism due to the presence of chiral centers within its structure .
The compound's structure includes:
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- can undergo various chemical reactions:
Common reagents for these reactions include:
Conditions for these reactions vary but generally require specific temperatures, solvents, and pH levels to achieve desired outcomes.
The mechanism by which 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- exerts its effects involves interactions with specific biological targets such as enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and leading to various physiological effects.
Key chemical properties include:
These properties influence its behavior in various applications and reactions .
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- has significant applications in scientific research, including:
Its unique combination of functional groups makes it valuable for developing new therapeutic agents or studying biological processes .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7